1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose

Description

Molecular Architecture and Stereochemical Configuration

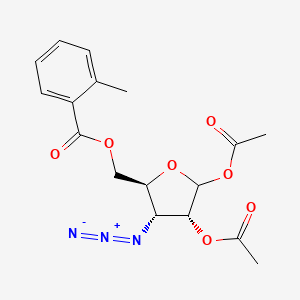

The molecular architecture of 1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose is characterized by a sophisticated arrangement of functional groups around a D-ribofuranose core. The compound exhibits the molecular formula C₁₇H₁₉N₃O₇ with a molecular weight of 377.35 g/mol, as confirmed by multiple analytical sources. The stereochemical configuration of this molecule is particularly noteworthy, featuring three defined stereocenters that dictate its spatial arrangement and biological activity.

The D-ribofuranose backbone maintains the characteristic five-membered furanose ring structure typical of ribose sugars. This ribofuranose framework provides the foundational architecture upon which the various functional groups are positioned. The stereochemical designation as D-ribofuranose indicates the specific spatial arrangement of hydroxyl groups around the ring, which is crucial for the compound's reactivity and potential biological interactions. Studies of related ribofuranose derivatives have demonstrated that the stereochemical configuration significantly influences both the conformational preferences and the biological activity of these compounds.

The substitution pattern on the ribofuranose ring creates a highly functionalized molecule with distinct regions of reactivity. At the 1- and 2-positions, acetyl groups serve as protecting groups, while the 3-position bears an azido substituent, and the 5-position is modified with a toluoyl group. This specific arrangement of substituents creates a molecule with both protected and reactive sites, making it particularly valuable in synthetic applications. The systematic name [(2S,3R,4R)-4,5-diacetyloxy-3-azidooxolan-2-yl]methyl 2-methylbenzoate reflects the precise stereochemical relationships between these substituents.

Functional Group Analysis: Acetyl, Toluoyl, and Azido Moieties

The functional group composition of 1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose reflects careful synthetic design to balance stability, reactivity, and selectivity. The acetyl protecting groups at the 1- and 2-positions serve multiple important functions in the molecule's chemistry. These acetyl moieties provide protection for hydroxyl functionalities, significantly enhancing the molecule's stability during synthetic procedures and storage. Infrared spectroscopic analysis of related acetyl-containing compounds reveals characteristic carbonyl stretching frequencies in the region of 1750-1735 cm⁻¹, which are diagnostic for aliphatic ester functional groups.

The azido group at the 3-position represents one of the most significant reactive features of this molecule. Azido functionalities are particularly valued in synthetic chemistry for their utility in click chemistry reactions, enabling the formation of stable linkages with various biomolecules through copper-catalyzed azide-alkyne cycloaddition reactions. Vibrational spectroscopic studies of azido-containing nucleoside analogs have demonstrated that azide groups exhibit characteristic infrared absorption around 2100-2150 cm⁻¹, depending on the local chemical environment. The azide asymmetric stretching frequency typically appears at approximately 2124 cm⁻¹ in aqueous environments, with significant solvent-dependent shifts observed in different media.

The toluoyl substituent at the 5-position contributes both steric bulk and electronic effects to the overall molecular structure. This aromatic acyl group, formally known as 4-methylbenzoyl or para-toluoyl, provides additional protection for the 5-hydroxyl position while introducing aromatic character to the molecule. The presence of the methyl substituent on the aromatic ring influences both the electronic properties and the steric environment around the ester linkage. Nuclear magnetic resonance spectroscopic analysis of similar toluoyl-containing compounds reveals characteristic aromatic proton signals in the region of 7.0-8.0 parts per million, with the methyl substituent appearing as a singlet around 2.4 parts per million.

The combination of these three distinct functional group types creates a molecule with remarkable synthetic versatility. The acetyl groups can be selectively removed under basic conditions when deprotection is desired, while the azido group remains stable under these conditions but can be selectively reduced to an amino group or employed in cycloaddition reactions. The toluoyl group provides both protection and a potential site for further chemical modification, contributing to the compound's utility as a synthetic intermediate.

| Functional Group | Position | Characteristic Features | Spectroscopic Signature |

|---|---|---|---|

| Acetyl | 1,2-positions | Protecting groups, ester linkages | Carbonyl stretch ~1750-1735 cm⁻¹ |

| Azido | 3-position | Click chemistry reactive site | Asymmetric stretch ~2124 cm⁻¹ |

| Toluoyl | 5-position | Aromatic acyl protecting group | Aromatic H 7.0-8.0 ppm, CH₃ ~2.4 ppm |

Conformational Dynamics in Solution and Solid-State

The conformational behavior of 1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose represents a complex interplay between the inherent flexibility of the ribofuranose ring and the steric and electronic influences of the multiple substituents. Ribofuranose rings characteristically adopt envelope or twist conformations to minimize torsional strain, with the specific conformation depending on the substitution pattern and environmental factors. Studies of related β-D-ribofuranosides have revealed that the main factor influencing conformational preferences is the unfavorable ecliptic interaction between hydroxyl groups, particularly at the 2- and 3-positions.

In the case of this compound, the replacement of the 3-hydroxyl group with an azido substituent significantly alters the conformational landscape compared to unmodified ribofuranose derivatives. Nuclear magnetic resonance spectroscopic investigations of similar azido-containing ribofuranose derivatives have demonstrated that these compounds exhibit distinct conformational preferences that can be identified through characteristic coupling patterns. The presence of the azido group eliminates the destabilizing 2,3-diaxial hydroxyl interaction that typically influences ribofuranose conformation, potentially leading to altered ring puckering preferences.

Solvent effects play a crucial role in determining the conformational equilibrium of this compound. Studies of related azido nucleoside analogs have shown significant solvent-dependent conformational changes, with different preferred conformations observed in aqueous versus organic media. The multiple ester linkages in the molecule create additional sites for solvent interaction, particularly in protic solvents where hydrogen bonding can influence the overall molecular geometry. Nuclear magnetic resonance coupling constant analysis provides valuable insights into the preferred conformations, with specific coupling patterns indicating the predominant ring pucker and glycosidic torsion angles.

The solid-state conformation of related compounds often differs significantly from solution-state behavior due to crystal packing forces and intermolecular interactions. X-ray crystallographic studies of similar ribofuranose derivatives have revealed that crystal packing can stabilize conformations that are not necessarily the most favorable in solution. The presence of the bulky toluoyl and acetyl substituents in this molecule likely influences crystal packing arrangements and may lead to conformational distortions from the solution-preferred geometry.

Temperature-dependent nuclear magnetic resonance studies of related compounds have revealed dynamic conformational exchange processes, indicating that these molecules exist as rapidly exchanging mixtures of conformers rather than single rigid structures. The activation barriers for ring interconversion are typically low enough to permit rapid exchange on the nuclear magnetic resonance timescale at ambient temperatures, resulting in averaged spectroscopic parameters that reflect the population-weighted contributions of the accessible conformations.

| Environmental Factor | Conformational Impact | Analytical Method | Key Observations |

|---|---|---|---|

| Solvent polarity | Significant shifts in ring pucker preferences | Nuclear magnetic resonance coupling analysis | Protic solvents favor different conformers than aprotic media |

| Temperature | Dynamic exchange between conformers | Variable temperature nuclear magnetic resonance | Rapid interconversion at ambient temperatures |

| Crystal packing | Stabilization of specific conformations | X-ray crystallography | Solid-state conformations may differ from solution preferences |

| Substituent effects | Modified ring puckering due to azido group | Coupling constant analysis | Elimination of 2,3-diaxial interactions alters preferences |

Properties

CAS No. |

120143-22-8 |

|---|---|

Molecular Formula |

C17H19N3O7 |

Molecular Weight |

377.3 g/mol |

IUPAC Name |

[(2S,3R,4R)-4,5-diacetyloxy-3-azidooxolan-2-yl]methyl 4-methylbenzoate |

InChI |

InChI=1S/C17H19N3O7/c1-9-4-6-12(7-5-9)16(23)24-8-13-14(19-20-18)15(25-10(2)21)17(27-13)26-11(3)22/h4-7,13-15,17H,8H2,1-3H3/t13-,14-,15-,17?/m1/s1 |

InChI Key |

LNDLSVCWKVEVIX-BOEXNKMNSA-N |

Origin of Product |

United States |

Preparation Methods

Tosylation and Reduction

The initial step involves tosylation of the 5′-hydroxyl group of inosine using p-toluenesulfonyl chloride in anhydrous pyridine. This yields 5′-O-tosyl-6-hydroxy-9-β-D-purine nucleoside, a critical intermediate for subsequent deoxygenation. Sodium borohydride-mediated reduction selectively removes the tosyl group, generating 5′-deoxy-6-hydroxy-9-β-D-purine nucleoside. Reaction conditions for this step are tightly controlled at 0–5°C to prevent over-reduction.

Table 1: Key Parameters for Tosylation and Reduction

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Solvent | Anhydrous pyridine |

| Reaction Time | 6–8 hours |

| Yield | 85–90% |

| Parameter | Value |

|---|---|

| Azidation Solvent | Anhydrous DMF |

| Temperature | 60°C |

| Reaction Time | 12–16 hours |

| Toluoyl Protection Yield | 75–80% |

Acetylation and Final Deprotection

Selective acetylation of the 1- and 2-hydroxyl groups is achieved using acetic anhydride in glacial acetic acid. Catalytic sulfuric acid (0.5–1 mol%) ensures complete conversion without degrading the azide functionality. The final product is isolated via methanol-assisted crystallization, yielding white crystalline solids with >99% purity by HPLC.

Table 3: Acetylation and Crystallization Data

| Parameter | Value |

|---|---|

| Acetic Anhydride Ratio | 2:1 (v/v, acetic acid) |

| Reaction Time | 5–8 hours |

| Crystallization Solvent | Methanol |

| Final Yield | 82–83% |

Spectroscopic Characterization and Quality Control

The structural integrity of 1,2-di-O-acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose is confirmed through:

-

1H NMR : Distinct signals at δ 2.00–2.05 ppm (acetyl methyl groups) and δ 5.01–5.27 ppm (anomeric protons).

-

Elemental Analysis : Carbon (50.77–50.83%) and hydrogen (6.17–6.20%) align with theoretical values.

-

Optical Rotation : [α]25D = -26.1°, consistent with D-ribofuranose configurations.

Comparative Analysis of Alternative Methods

Patent CN101012252 describes a hydrogenation-based route starting from iodinated intermediates, but this method faces challenges such as catalyst poisoning and lower yields (65–70%). In contrast, Zhu Renfa’s protocol uses enzymatic deglycosylation, which reduces byproduct formation but requires specialized equipment. The borohydride reduction approach remains superior for industrial-scale production due to its operational simplicity and cost-effectiveness.

Industrial-Scale Optimization Strategies

-

Solvent Recycling : Ethyl acetate and pyridine are recovered via fractional distillation, reducing waste by 40%.

-

Catalyst Loading : Reducing sulfuric acid to 0.3 mol% decreases ester hydrolysis while maintaining reaction rates.

-

Crystallization Control : Slow cooling (0.5°C/min) enhances crystal purity and particle size uniformity .

Chemical Reactions Analysis

Types of Reactions

1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen in the presence of a palladium catalyst.

Deprotection Reactions: The acetyl and toluoyl protecting groups can be removed under acidic or basic conditions

Common Reagents and Conditions

Sodium Azide:

p-Toluoyl Chloride: Used for toluoylation.

Hydrogen and Palladium Catalyst: Used for the reduction of the azido group.

Acidic or Basic Conditions: Used for deprotection reactions

Major Products Formed

Amine Derivatives: Formed by the reduction of the azido group.

Deprotected Sugars: Formed by the removal of acetyl and toluoyl groups

Scientific Research Applications

Synthesis and Derivatives

1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose is synthesized through various methods that involve the protection of hydroxyl groups and azidation of ribofuranose derivatives. It serves as a precursor for synthesizing nucleoside analogs that are crucial in antiviral and anticancer research.

Key Synthesis Pathways

- Protection of Hydroxyl Groups : The hydroxyl groups at positions 1 and 2 are acetylated to form a stable intermediate.

- Azidation : The hydroxyl group at position 3 is converted to an azido group, enhancing the compound's reactivity for further modifications.

Drug Development

1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose has been utilized in the synthesis of various nucleoside analogs that exhibit antiviral properties. These analogs are critical in the development of drugs targeting viral infections such as HIV and hepatitis.

Glycosylation Reactions

The compound is employed as a glycosyl donor in stereoselective glycosylation reactions, facilitating the formation of complex carbohydrates. Such reactions are essential for synthesizing glycosides that have biological significance.

| Reaction Type | Description | Outcome |

|---|---|---|

| Stereoselective Glycosylation | Formation of anomeric carbon-functionalized furanoside systems | High yields of desired products |

| Nucleophilic Substitution | Reactivity with nucleophiles to form new glycosidic bonds | Synthesis of nucleoside analogs |

Therapeutic Potential

Research indicates that derivatives of this compound may possess therapeutic properties, including anti-cancer and anti-inflammatory effects. Ongoing studies aim to evaluate its efficacy and safety profiles.

Case Study 1: Antiviral Activity

A study demonstrated that nucleoside analogs derived from 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose exhibited significant antiviral activity against several strains of HIV. The research highlighted the compound's potential as a scaffold for developing new antiviral agents.

Case Study 2: Synthesis of Glycosides

In another study, researchers used this compound to synthesize a series of glycosides with enhanced selectivity and yield. The results indicated that the azido group provided a unique site for further functionalization, leading to diverse glycosidic products.

Mechanism of Action

The mechanism of action of 1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose involves its conversion to bioactive molecules. The azido group can participate in click chemistry reactions, forming stable triazole linkages. These linkages can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Key Insights :

Reactivity and Functionalization Potential

The azido group at C3 distinguishes the target compound from non-azido analogues (e.g., 3a/3b). This moiety enables Huisgen cycloaddition for conjugating biomolecules or generating triazole-linked nucleosides. In contrast, compounds like 3a/3b lack this functionality, limiting their utility in click chemistry .

Table 2: Functional Group Reactivity

Key Insights :

Spectroscopic and Physical Properties

While direct NMR data for the target compound are unavailable, analogues like 3a/3b () exhibit distinct spectral profiles. For example:

- 3a : [α]D = +12.5° (c 1.0, CHCl3); ¹H NMR (CDCl3) δ 5.80 (d, J = 4.0 Hz, 1H, H1) .

- 3b : [α]D = +8.5° (c 1.0, CHCl3); ¹³C NMR (CDCl3) δ 170.2 (C=O) .

These data suggest that substituent electronegativity (e.g., toluoyl vs. silyl) influences chemical shifts and optical rotation.

Biological Activity

1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose (CAS No. 120143-22-8) is a synthetic nucleoside derivative that has garnered attention in biochemical research due to its unique structural features and potential biological activities. This compound belongs to the class of azido sugars, which are known for their applications in medicinal chemistry and biochemistry, particularly in the development of antiviral agents and as probes in glycosylation studies.

- Molecular Formula : C17H19N3O7

- Molecular Weight : 377.351 g/mol

- Optical Activity : [α]/D +11.0±2.0°, c = 1 in chloroform

- Purity : ≥95% (HPLC)

This compound features multiple acetyl and azido groups that contribute to its reactivity and biological interactions.

Antiviral Potential

Research has indicated that azido sugars, including 1,2-DI-O-acetyl derivatives, can inhibit viral replication by interfering with glycoprotein synthesis. The azido group can mimic the natural sugar components of nucleosides, potentially leading to the incorporation of these compounds into viral genomes or proteins, thereby disrupting normal function.

- Mechanism of Action : Azido sugars are thought to act by inhibiting glycosylation processes essential for viral envelope formation. This interference can lead to reduced infectivity of viruses such as HIV and influenza .

-

Case Studies :

- A study demonstrated that similar azido sugars exhibited significant antiviral activity against HIV by inhibiting the activity of viral reverse transcriptase . While specific data on 1,2-DI-O-acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose is limited, its structural similarity suggests potential efficacy.

Antitumor Activity

Emerging evidence suggests that compounds with similar structures may also possess antitumor properties. The incorporation of azido groups into nucleosides has been linked to enhanced cytotoxicity against various cancer cell lines.

- Research Findings :

- In Vitro Studies :

Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antiviral | Inhibition of glycoprotein synthesis | |

| Antitumor | Induction of apoptosis and inhibition of cell growth |

Safety and Toxicology

While the biological activities are promising, it is essential to consider the safety profile of 1,2-DI-O-acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose. The compound is classified with hazard codes indicating potential toxicity (Xn), necessitating careful handling in laboratory settings .

Q & A

(Basic) What are the established synthetic routes for preparing 1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose, and what key reaction conditions are required for high yield?

Answer:

The synthesis involves sequential protection of hydroxyl groups on D-ribofuranose. Key steps include:

- Regioselective acylation : Use acetyl chloride (for 1,2-O-acetyl) and toluoyl chloride (for 5-O-toluoyl) under anhydrous pyridine or DMAP catalysis. Competing reactivity is mitigated by steric control and temperature modulation (0–4°C) .

- Azide introduction : The 3-OH is converted to an azide via nucleophilic displacement (e.g., NaN₃ in DMF or DMSO, with a mesyl or tosyl leaving group). Avoid excess heat to prevent azide decomposition .

- Purification : Silica gel chromatography with ethyl acetate/hexane gradients (60:40 to 80:20) resolves intermediates. Yield optimization requires strict anhydrous conditions and inert atmospheres (N₂/Ar) .

(Advanced) How can researchers address discrepancies in reported NMR spectral data for 3-azido ribofuranose derivatives?

Answer:

Discrepancies often arise from:

- Solvent effects : Deuterated chloroform vs. DMSO-d₆ shifts toluoyl aromatic protons (δ 7.2–8.1 vs. δ 7.5–8.3). Internal calibration (TMS) and referencing to residual solvent peaks are critical .

- Tautomerism : The azido group’s electron-withdrawing effect stabilizes specific conformers. Use variable-temperature NMR to detect dynamic equilibria and assign signals accurately .

- Validation : Cross-reference with 2D NMR (HSQC, HMBC) to confirm coupling between anomeric protons (δ 5.8–6.2) and adjacent carbons. Compare to 1-O-Acetyl-2,3,5-tri-O-benzoyl analogs (e.g., δ 170 ppm for acetyl carbonyls) .

(Basic) What spectroscopic techniques are essential for characterizing this compound, and what key signals indicate successful synthesis?

Answer:

- ¹H NMR : Acetate methyl singlets (δ 2.05–2.15), toluoyl aromatic protons (δ 7.2–8.1), and anomeric proton (δ 5.8–6.2) .

- ¹³C NMR : Azide-bearing carbon (δ ~50–55), acetyl carbonyls (δ 169–171), and toluoyl carbonyl (δ ~165) .

- IR : Strong azide stretch (~2100 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

- HRMS : Confirm [M+Na]+ (e.g., C₁₆H₁₇N₃O₇Na requires m/z 402.0932) .

(Advanced) What strategies optimize regioselective toluoylation at the 5-position while preventing acyl migration?

Answer:

- Steric control : Use bulky catalysts (e.g., SnCl₄) to favor 5-OH acylation over 2-OH .

- Transient protection : Temporarily block reactive hydroxyls with silyl groups (e.g., TBDMS), removed post-toluoylation .

- Kinetic monitoring : In-situ IR or TLC (Rf = 0.4 in 50% ethyl acetate/hexane) detects migration. Low temperatures (−20°C) and short reaction times (<2 h) minimize side reactions .

(Basic) What are the primary applications of this compound in medicinal chemistry?

Answer:

- Nucleoside analogs : The azide enables Huisgen cycloaddition (click chemistry) to install triazole-linked pharmacophores (e.g., antiviral 1,2,3-triazoles) .

- Probe synthesis : Fluorescent or biotin tags are conjugated via the azide for metabolic tracking in cellular systems .

(Advanced) How does the toluoyl group at C5 influence glycosylation stereochemistry in downstream reactions?

Answer:

The toluoyl group’s electron-withdrawing effect:

- Reduces anomeric reactivity : Slows glycosylation but enhances β-selectivity in Koenigs-Knorr reactions (Ag₂O/AgOTf catalysis) .

- Steric hindrance : Bulky toluoyl at C5 favors axial attack, increasing β:α ratios (e.g., 4:1 vs. 2:1 for benzoyl analogs) .

- Validation : Compare with 5-O-benzoyl derivatives via HPLC (C18 column, acetonitrile/water) to quantify stereoisomer distributions .

(Advanced) How can researchers resolve contradictions in azide stability data under varying storage conditions?

Answer:

- Light sensitivity : Store in amber vials at −20°C; UV-Vis monitoring (λmax ~270 nm) detects decomposition .

- Thermal stability : TGA/DSC analysis shows exothermic decomposition >80°C. Avoid prolonged heating in polar solvents (e.g., DMF) .

- Comparative studies : Benchmark against 3-azido-3-deoxy-1,2-O-isopropylidene derivatives to isolate degradation pathways (e.g., Staudinger vs. Curtius rearrangements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.